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Compound of Interest

Compound Name: 2-(Piperidin-3-yl)benzo[d]thiazole

Cat. No.: B1342488 Get Quote

An In-Depth Technical Guide to the Chemical Properties of 2-(Piperidin-3-yl)benzo[d]thiazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis,

and potential biological activities of the heterocyclic compound 2-(Piperidin-3-
yl)benzo[d]thiazole. This document is intended to serve as a valuable resource for

researchers and professionals involved in medicinal chemistry and drug discovery.

Core Chemical Properties
2-(Piperidin-3-yl)benzo[d]thiazole is a heterocyclic molecule incorporating a benzothiazole

moiety linked to a piperidine ring at the 3-position. The hydrochloride salt of this compound is

the most commonly referenced form in chemical databases.

Table 1: Physicochemical Properties of 2-(Piperidin-3-yl)benzo[d]thiazole Hydrochloride
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Property Value Source

CAS Number 51785-16-1 --INVALID-LINK--

Molecular Formula C₁₂H₁₅ClN₂S --INVALID-LINK--

Molecular Weight 254.78 g/mol --INVALID-LINK--

IUPAC Name
2-(piperidin-3-yl)-1,3-

benzothiazole;hydrochloride
--INVALID-LINK--

Canonical SMILES
C1CC(CNC1)C2=NC3=CC=C

C=C3S2.Cl
--INVALID-LINK--

Hydrogen Bond Donor Count 2 --INVALID-LINK--

Hydrogen Bond Acceptor

Count
3 --INVALID-LINK--

Rotatable Bond Count 1 --INVALID-LINK--

Exact Mass 254.0644474 --INVALID-LINK--

Topological Polar Surface Area 53.2 Å² --INVALID-LINK--

Complexity 222 --INVALID-LINK--

Synthesis and Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of 2-(Piperidin-3-
yl)benzo[d]thiazole is not extensively documented in publicly available literature, plausible

synthetic routes can be inferred from established methods for analogous compounds. Two

primary strategies are presented below.

Synthesis via Nucleophilic Aromatic Substitution
This approach involves the reaction of 2-chlorobenzothiazole with 3-aminopiperidine. This

method is analogous to the synthesis of similar 2-aminobenzothiazole derivatives.

Experimental Protocol:

Reagents and Materials:
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2-Chlorobenzothiazole

3-Aminopiperidine dihydrochloride

Triethylamine (TEA) or another suitable base

Anhydrous N,N-Dimethylformamide (DMF) or other high-boiling polar aprotic solvent

Ethyl acetate

Saturated sodium bicarbonate solution

Brine

Anhydrous sodium sulfate

Silica gel for column chromatography

Hydrochloric acid (ethanolic solution)

Procedure:

1. To a solution of 3-aminopiperidine dihydrochloride in anhydrous DMF, add triethylamine

(2.5 equivalents) and stir at room temperature for 30 minutes to liberate the free base.

2. Add 2-chlorobenzothiazole (1 equivalent) to the reaction mixture.

3. Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction

progress by thin-layer chromatography (TLC).

4. Upon completion, cool the reaction mixture to room temperature and pour it into water.

5. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

6. Combine the organic layers and wash with saturated sodium bicarbonate solution,

followed by brine.

7. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure to obtain the crude product.
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8. Purify the crude product by silica gel column chromatography using a suitable eluent

system (e.g., a gradient of methanol in dichloromethane) to yield 2-(Piperidin-3-
yl)benzo[d]thiazole as the free base.

9. For the hydrochloride salt, dissolve the purified free base in a minimal amount of ethanol

and add a stoichiometric amount of ethanolic HCl. The hydrochloride salt will precipitate

and can be collected by filtration, washed with cold ethanol, and dried under vacuum.

Synthesis via Condensation Reaction
This method involves the condensation of 2-aminothiophenol with piperidine-3-carboxylic acid,

likely facilitated by a dehydrating agent such as polyphosphoric acid (PPA). This approach has

been successfully used for the synthesis of the 4-piperidinyl isomer.

Experimental Protocol:

Reagents and Materials:

2-Aminothiophenol

Piperidine-3-carboxylic acid

Polyphosphoric acid (PPA)

Ice-water

Sodium hydroxide solution (10%)

Dichloromethane

Anhydrous sodium sulfate

Procedure:

1. Combine 2-aminothiophenol (1 equivalent) and piperidine-3-carboxylic acid (1.1

equivalents) in a round-bottom flask.

2. Add polyphosphoric acid (10-20 times the weight of the reactants) to the mixture.
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3. Heat the reaction mixture to 150-180 °C with stirring for 4-6 hours. Monitor the reaction

progress by TLC.

4. After completion, carefully pour the hot reaction mixture into a beaker of ice-water with

vigorous stirring.

5. Neutralize the acidic solution by the slow addition of 10% sodium hydroxide solution until a

basic pH is reached.

6. Extract the resulting suspension with dichloromethane (3 x 50 mL).

7. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

8. Filter and concentrate the organic layer under reduced pressure to obtain the crude

product.

9. Purify the crude product by column chromatography or recrystallization to yield 2-
(Piperidin-3-yl)benzo[d]thiazole.

Biological Activity and Signaling Pathways
Direct biological data for 2-(Piperidin-3-yl)benzo[d]thiazole is limited. However, its

incorporation into larger molecules with demonstrated biological activity provides significant

insight into its potential therapeutic applications.

Antiviral Activity and Inhibition of Nedd4 E3 Ubiquitin
Ligase
A derivative of 2-(Piperidin-3-yl)benzo[d]thiazole, specifically 2-(3-(benzo[d]thiazol-2-

yl)piperidin-1-yl)-N-((2,2,2-trifluoroethyl)carbamoyl)acetamide, has been identified as an

inhibitor of the budding of certain viruses, such as Ebola virus. This activity is attributed to the

inhibition of the Nedd4 E3 ubiquitin ligase.

The Nedd4 protein is a host cell enzyme that is co-opted by some viruses to facilitate their

budding and release from the host cell. The viral matrix proteins often contain a "late domain"

with a PPxY motif that interacts with the WW domains of Nedd4. This interaction recruits the
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cellular ubiquitination machinery, leading to the ubiquitination of viral or cellular proteins, which

is a crucial step in the viral budding process.

Inhibition of the Nedd4-viral protein interaction disrupts this process, thereby preventing the

release of new viral particles. The 2-(Piperidin-3-yl)benzo[d]thiazole scaffold is a key

component of these inhibitory molecules.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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